N'-[(E)-1H-benzo[g]indol-3-ylmethylidene]-2-hydroxybenzohydrazide
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Overview
Description
N’-[(E)-{1H-BENZO[G]INDOL-3-YL}METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{1H-BENZO[G]INDOL-3-YL}METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE typically involves the condensation of 1H-benzo[g]indole-3-carbaldehyde with 2-hydroxybenzohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is stirred for several hours, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{1H-BENZO[G]INDOL-3-YL}METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-[(E)-{1H-BENZO[G]INDOL-3-YL}METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes such as cyclooxygenase (COX) and inhibit their activity, leading to anti-inflammatory effects.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl) methylidene] acetohydrazide: Another indole derivative with similar biological activities.
Uniqueness
N’-[(E)-{1H-BENZO[G]INDOL-3-YL}METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both indole and benzohydrazide moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H15N3O2 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(E)-1H-benzo[g]indol-3-ylmethylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C20H15N3O2/c24-18-8-4-3-7-17(18)20(25)23-22-12-14-11-21-19-15-6-2-1-5-13(15)9-10-16(14)19/h1-12,21,24H,(H,23,25)/b22-12+ |
InChI Key |
CAZTWBZNNUHJPX-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC=C3/C=N/NC(=O)C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC=C3C=NNC(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
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